1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
This compound is a urea derivative featuring a 2-chloro-4-methylphenyl group and a pyrimidinyl-ethylamine moiety substituted with a 2-methylimidazole ring. Its molecular formula is C₁₉H₂₀ClN₇O, with a calculated molecular weight of 397.86 g/mol.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c1-12-3-4-15(14(19)9-12)25-18(27)22-6-5-21-16-10-17(24-11-23-16)26-8-7-20-13(26)2/h3-4,7-11H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKFZCQOUYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The imidazole and pyrimidine moieties are known to interact with various biological targets, including kinases and carbonic anhydrases, which play crucial roles in tumor growth and metastasis.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study showed that derivatives containing similar structures displayed IC50 values ranging from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines, indicating potent cytotoxicity .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. It was found to possess a strong inhibitory effect with IC50 values comparable to other potent inhibitors, suggesting its potential as a therapeutic agent in targeting CA IX .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of this compound on the K562 leukemia cell line, where it demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis, evidenced by increased annexin V-FITC positivity .
Case Study 2: Enzyme Interaction
In another investigation focusing on CA IX inhibition, the compound was subjected to molecular docking studies which revealed favorable binding interactions with the active site of CA IX. This suggests that modifications to the structure could enhance selectivity and potency against this enzyme .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | K562 Cell Line | 2.27 | |
| Anticancer | HL-60 Cell Line | 1.42 | |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 |
Table 2: Structural Modifications and Their Effects
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Compound A | Addition of Cl | Increased potency against CA IX |
| Compound B | Removal of imidazole | Decreased anticancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea (CAS 1170817-00-1)
- Structural Differences :
- The aryl group is substituted with 5-chloro-2,4-dimethoxy instead of 2-chloro-4-methyl.
- The pyrimidine ring bears a 3,5-dimethylpyrazole substituent instead of 2-methylimidazole.
- Physicochemical Properties: Molecular formula: C₂₀H₂₄ClN₇O₃ (MW: 445.9 g/mol).
1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea (CAS 1203013-14-2)
- Structural Differences: The aryl group is 2-chlorophenyl (lacking the 4-methyl group). The pyrimidine substituent is dimethylamino instead of methylimidazole.
- Physicochemical Properties: Molecular formula: C₁₇H₂₀ClN₇O (MW: 348.8 g/mol). The dimethylamino group introduces basicity, which may enhance solubility in acidic environments but reduce metabolic stability compared to imidazole .
1-(4-((6-(1H-Imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
- The pyrimidine substituent is unmethylated imidazole.
- However, the lack of halogenation may decrease lipophilicity and target affinity .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity Trends: The 2-methylimidazole group in the target compound may enhance kinase inhibition compared to dimethylpyrazole (CAS 1170817-00-1) or dimethylamino (CAS 1203013-14-2) due to stronger π-π stacking and hydrogen bonding . The 4-methyl group on the aryl ring in the target compound likely improves lipophilicity and bioavailability compared to the dimethoxy-substituted analog .
- Metabolic Stability: Imidazole-containing compounds (target and ) are prone to CYP450-mediated oxidation, whereas dimethylamino-substituted pyrimidines (CAS 1203013-14-2) may exhibit longer half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
